TCO-PEG12-TFP Ester Enables Higher TCO Grafting on mAbs Compared to PEG0 and PEG4 Variants
When grafting trans-cyclooctene derivatives onto monoclonal antibodies under identical conditions, the PEG12-containing variant (3) achieved significantly higher TCO per mAb than PEG0 (1) and PEG4 (2) variants, as quantified by MALDI-TOF MS [1]. This increased grafting density directly correlates with enhanced labeling intensity in vitro when TCO number is the limiting factor [1].
| Evidence Dimension | TCO grafting efficiency (TCO molecules per monoclonal antibody) |
|---|---|
| Target Compound Data | Significantly increased TCO per mAb compared with no PEG; fluorescence signal increases with TCO number |
| Comparator Or Baseline | PEG0 (1) and PEG4 (2) TCO derivatives at 0-30 equivalents |
| Quantified Difference | MALDI-TOF MS shows significantly higher TCO per mAb with PEG12 (3) and PEG4 (2) vs. PEG0 (1) |
| Conditions | Monoclonal antibodies Ts29.2 and 35A7; HT29 and A431-CEA-Luc colorectal xenograft models |
Why This Matters
Higher TCO grafting density on targeting moieties directly increases potential payload attachment sites, which is critical for applications requiring high signal amplification or drug loading.
- [1] Rondon A, et al. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Sci Rep. 2017;7:14918. View Source
